Bromethalin

Übersicht

Beschreibung

Bromethalin is a neurotoxic rodenticide that was discovered in the early 1980s. It was developed as a replacement for first-generation anticoagulant rodenticides, particularly to combat rodents that had developed resistance to Warfarin-type poisons . This compound is known for its effectiveness in controlling rodent populations by damaging their central nervous system .

Wissenschaftliche Forschungsanwendungen

Bromethalin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es zu n-Desmethyl-Bromethalin metabolisiert wird, das die oxidative Phosphorylierung in Mitochondrien entkoppelt. Dieser Prozess führt zu einer Verringerung der Adenosintriphosphat-(ATP)-Synthese und hemmt die Aktivität des Natrium-Kalium-ATPase-Enzyms . Die daraus resultierende Ansammlung von Liquor cerebrospinalis und die Vakuolisierung von Myelin erhöhen den intrakraniellen Druck und verursachen dauerhafte Schäden an neuronalen Axonen. Dieser Schaden kann zu Lähmungen, Krampfanfällen und letztendlich zum Tod führen .

Wirkmechanismus

Target of Action

Bromethalin is a neurotoxic rodenticide that primarily targets the central nervous system . Its action is focused on the mitochondria within the cells of the nervous system .

Mode of Action

This compound works by being metabolized to n-desmethyl-bromethalin . This metabolite uncouples mitochondrial oxidative phosphorylation, which leads to a decrease in adenosine triphosphate (ATP) synthesis . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial oxidative phosphorylation pathway . By uncoupling this pathway, this compound disrupts the normal production of ATP . This disruption affects the activity of the Na/K ATPase enzyme, leading to an accumulation of CSF and vacuolization of myelin .

Pharmacokinetics

It is known that this compound is metabolized to its active form, n-desmethyl-bromethalin . This metabolite is responsible for the toxic effects of this compound .

Result of Action

The result of this compound’s action is an increase in intracranial pressure due to the buildup of CSF . This pressure can permanently damage neuronal axons, leading to symptoms such as paralysis, convulsions, and potentially death .

Action Environment

It is highly toxic to most fauna . Environmental factors such as temperature and light can influence the breakdown of this compound, leading to the production of multiple unique products .

Biochemische Analyse

Biochemical Properties

Bromethalin is metabolized to its bioactive metabolite, desmethylthis compound . The physicochemical breakdown of this compound can produce up to twenty unique products with discernible mass spectra . These breakdown products have proven to be excellent surrogate markers in screening forensic samples for this compound exposure .

Cellular Effects

This compound and its metabolite, desmethylthis compound, have significant effects on neuronal cells. They cause a depletion of adenosine triphosphate from the cell, impairing the function of the sodium-potassium pump . This impairment can lead to significant cellular dysfunction.

Molecular Mechanism

The primary mechanism of action of this compound involves the uncoupling of oxidative phosphorylation in neuronal mitochondria . This results in a depletion of adenosine triphosphate (ATP) from the cell, causing impairment of the sodium-potassium pump .

Temporal Effects in Laboratory Settings

This compound has unusual instability and chromatographic behavior, making it difficult to analyze by gas chromatography (GC) in forensic examination . The breakdown of this compound can generate multiple unique products, which can be monitored using GC interfaced with a tandem-quadrupole mass spectrometer .

Dosage Effects in Animal Models

The effects of this compound vary with dosage, and once signs of convulsant syndrome—a neurologic syndrome caused by this compound toxicosis—have developed, prognosis for recovery is poor . Therefore, prompt and aggressive decontamination measures must be taken .

Metabolic Pathways

Once consumed, this compound is metabolized to its bioactive metabolite, desmethylthis compound

Transport and Distribution

This compound was detected in kidney, liver, fat, and brain tissues, suggesting it may be widely distributed within the body .

Subcellular Localization

Given its impact on mitochondrial function, it is likely that this compound or its metabolites may localize to mitochondria .

Vorbereitungsmethoden

The synthetic route involves the nitration of a suitable aromatic compound followed by bromination and subsequent methylation . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods involve scaling up these reactions while maintaining strict quality control to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Bromethalin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies in der Praxis weniger verbreitet ist.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene bromierte und nitrierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Bromethalin ist im Vergleich zu anderen Rodentiziden aufgrund seines neurotoxischen Wirkmechanismus einzigartig, im Gegensatz zu den Antikoagulanzienwirkungen, die bei Verbindungen wie Warfarin beobachtet werden. Zu ähnlichen Verbindungen gehören:

Warfarin: Ein Antikoagulanz-Rodentizid, das Vitamin-K-abhängige Gerinnungsfaktoren hemmt.

Difenacoum: Ein weiteres Antikoagulanz-Rodentizid mit einem ähnlichen Mechanismus wie Warfarin.

Brodifacoum: Ein hochwirksames Antikoagulanz-Rodentizid, das in ähnlichen Anwendungen eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, das zentrale Nervensystem anzugreifen, was es effektiv gegen Nagetiere macht, die eine Resistenz gegen Antikoagulanzien entwickelt haben .

Eigenschaften

IUPAC Name |

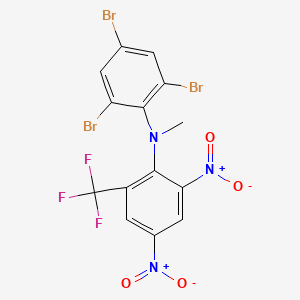

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZPYXTVKAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032590 | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 2.169 g/mL at 23 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |

CAS No. |

63333-35-7 | |

| Record name | Bromethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-151 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromethalin?

A1: this compound itself is a prodrug that is metabolized into its active form, desmethylthis compound. Desmethylthis compound acts as an uncoupler of oxidative phosphorylation in mitochondria. [, ] This disrupts the vital production of ATP, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound's disruption of oxidative phosphorylation?

A2: By uncoupling oxidative phosphorylation, this compound depletes ATP levels, which are essential for maintaining cellular functions. [, ] This is particularly detrimental in the nervous system, where it primarily affects the white matter of the central nervous system. [] This energy depletion impairs the function of the sodium/potassium ion pumps, leading to fluid accumulation within cells, particularly in the brain and spinal cord. This fluid buildup results in cerebral edema, increased intracranial pressure, and ultimately neurological dysfunction. [, , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H11Br3F3N2O4, and its molecular weight is 556.98 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to identify and characterize this compound?

A5: Yes, several spectroscopic methods are employed. Gas chromatography-mass spectrometry (GC-MS) is commonly used to detect this compound and its metabolite, desmethylthis compound, in biological samples. [, , ] High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry is also utilized for the analysis of this compound in various matrices, including rodenticides and biological samples. [, ] Additionally, matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for detecting desmethylthis compound in brain tissue. []

Q5: How stable is this compound under different environmental conditions?

A6: this compound exhibits instability under certain conditions. It is susceptible to degradation upon exposure to light and heat. [] This instability can lead to the formation of breakdown products, some of which have been identified as potential markers for this compound exposure. [] The stability of this compound in different formulations and matrices, such as baits, is an important consideration for its efficacy and safety.

Q6: What are the clinical signs of this compound toxicity in animals?

A7: Clinical signs of this compound toxicosis are primarily neurological and vary depending on the dose ingested and the time elapsed since exposure. [, , ] Initial signs may include lethargy, ataxia (uncoordinated movements), and weakness. [] As the condition progresses, more severe neurological symptoms can manifest, such as tremors, seizures, paralysis, hyperesthesia (increased sensitivity to stimuli), CNS depression, and coma. [, , , ] In severe cases, respiratory arrest and death can occur. []

Q7: What is the prognosis for animals with this compound poisoning?

A9: The prognosis for this compound toxicosis is generally guarded and depends on several factors, including the amount ingested, time to treatment, and severity of clinical signs. [, ] Early decontamination and aggressive supportive care may improve outcomes. [] Animals that develop severe neurological signs have a poorer prognosis. []

Q8: How is this compound metabolized in the body?

A10: this compound is metabolized in the liver to its active metabolite, desmethylthis compound. [] The half-life of desmethylthis compound is relatively long, ranging from 5 to 6 days in rats, suggesting potential for accumulation. []

Q9: What is the preferred tissue for postmortem analysis of this compound exposure?

A11: Adipose tissue is considered the tissue of choice for postmortem analysis of this compound exposure. [, , ] Desmethylthis compound, the active metabolite, tends to accumulate in fat, making it a more reliable indicator of exposure, even in cases where other tissues might show low or undetectable levels.

Q10: Why is the use of this compound increasing?

A13: this compound's use has been on the rise due to increased regulation and restrictions on second-generation anticoagulant rodenticides. [, ] These restrictions stem from concerns about the risks of secondary poisoning in non-target animals that consume poisoned rodents. [, ] this compound, while highly toxic, is not thought to pose the same level of risk for secondary poisoning. []

Q11: What are some of the challenges in studying this compound toxicosis in wildlife?

A14: Studying this compound poisoning in wildlife presents unique challenges. Wildlife cases are often found dead or severely debilitated, making it difficult to obtain a complete history or conduct antemortem testing. [, ] Additionally, confirming this compound as the cause of death requires specialized laboratory analysis to detect the active metabolite, which might not be readily available in all areas. [] Furthermore, differentiating this compound poisoning from other causes of neurological signs in wildlife, such as trauma or infectious diseases, can be challenging. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.